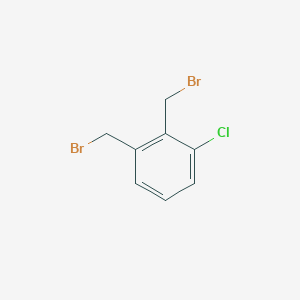

1,2-bis(bromomethyl)-3-chlorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2-bis(bromomethyl)-3-chlorobenzene is an organic compound with the molecular formula C8H7Br2Cl It is a derivative of benzene, where two bromomethyl groups and one chlorine atom are substituted at the 1, 2, and 3 positions, respectively

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-bis(bromomethyl)-3-chlorobenzene can be synthesized through a multi-step process involving the bromination and chlorination of benzene derivatives. One common method involves the bromination of 1,2-dimethylbenzene (o-xylene) to form 1,2-bis(bromomethyl)benzene, followed by chlorination to introduce the chlorine atom at the 3-position. The reaction conditions typically involve the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

1,2-bis(bromomethyl)-3-chlorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the bromomethyl groups can yield the corresponding methyl groups.

Common Reagents and Conditions

Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution: Formation of substituted benzene derivatives with various functional groups.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of 1,2-dimethyl-3-chlorobenzene.

Applications De Recherche Scientifique

Organic Synthesis

1,2-bis(bromomethyl)-3-chlorobenzene serves as a key building block in the synthesis of complex organic molecules. Its bromomethyl groups are highly reactive towards nucleophiles, facilitating various substitution reactions. This property is exploited in:

- Synthesis of Pharmaceuticals : It is used to create active pharmaceutical ingredients (APIs) by enabling the introduction of various functional groups through nucleophilic substitution reactions.

- Agrochemicals : The compound is also utilized in the development of herbicides and pesticides, where its reactivity aids in modifying existing chemical structures to enhance efficacy.

Medicinal Chemistry

Research indicates that this compound has potential applications in drug development due to its ability to modify biomolecules. Its halogenated structure allows it to interact with biological targets effectively. Notable applications include:

- Anticancer Agents : Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells. Mechanistic studies suggest that these effects are mediated through oxidative stress pathways and DNA damage .

- Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens. Studies have demonstrated significant inhibition of bacterial growth at low concentrations, indicating its potential as an antimicrobial agent .

Material Science

In material science, this compound is employed in the production of polymers and resins with tailored properties. Its reactivity allows for:

- Polymerization Reactions : The compound can initiate polymerization processes, leading to the formation of new materials with specific characteristics suitable for industrial applications.

- Functionalized Materials : By modifying the compound's structure through further chemical reactions, researchers can create materials with enhanced thermal stability or electrical conductivity.

Summary of Biological Activities

| Activity Type | Test Organism | Concentration (µg/mL) | Effect |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | Significant inhibition |

| Anticancer | MCF-7 | 10 | >70% reduction in viability |

| Anticancer | A549 | 10 | Induction of apoptosis |

Case Study 1: Anticancer Activity

In vitro studies conducted on MCF-7 cell lines revealed that treatment with derivatives of this compound resulted in a significant reduction in cell proliferation by over 70% after 48 hours. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .

Case Study 2: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated effective inhibition at concentrations as low as 50 µg/mL, suggesting its potential utility in treating infections caused by resistant bacterial strains .

Mécanisme D'action

The mechanism of action of 1,2-bis(bromomethyl)-3-chlorobenzene involves its interaction with various molecular targets and pathways. The bromomethyl groups are highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The chlorine atom can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s reactivity and interactions.

Comparaison Avec Des Composés Similaires

1,2-bis(bromomethyl)-3-chlorobenzene can be compared with other similar compounds such as:

1,2-bis(bromomethyl)benzene: Lacks the chlorine atom, resulting in different reactivity and applications.

1,3-bis(bromomethyl)-2-chlorobenzene: Positional isomer with different substitution pattern, affecting its chemical properties.

1,2-bis(chloromethyl)-3-bromobenzene: Similar structure but with reversed halogen substitution, leading to distinct reactivity.

Activité Biologique

1,2-bis(bromomethyl)-3-chlorobenzene is an organic compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of two bromomethyl groups and one chlorobenzene moiety. The compound can be synthesized through bromomethylation reactions involving aromatic compounds. For instance, bromomethylation can be performed using reagents such as paraformaldehyde and hydrobromic acid in acetic acid, yielding high purity products with excellent yields .

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C9H8Br2Cl |

| Molecular Weight | 292.42 g/mol |

| Melting Point | Not specified |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The bromomethyl groups can act as electrophiles, allowing for nucleophilic attack by cellular components such as proteins and nucleic acids. This interaction may lead to modifications that alter the function of these biomolecules.

Potential Biological Activities

- Antimicrobial Activity : Some studies have indicated that compounds with bromomethyl groups exhibit antimicrobial properties. For example, derivatives of brominated aromatic compounds have shown effectiveness against various bacterial strains .

- Cytotoxicity : The compound may exhibit cytotoxic effects on cancer cell lines through mechanisms involving DNA damage or interference with cellular signaling pathways. Such activities are often assessed using in vitro assays where cell viability is measured after treatment with the compound.

- Enzyme Inhibition : The potential for enzyme inhibition is significant given the electrophilic nature of the bromomethyl groups. Compounds similar to this compound have been shown to inhibit enzymes involved in metabolic pathways, which could be relevant for therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives that may provide insights into the activity of this compound.

- Study on Antimicrobial Properties : A study published in PLOS ONE highlighted the antibacterial activity of various brominated compounds against Bacillus subtilis. The results indicated a correlation between the presence of bromine atoms and increased antimicrobial efficacy .

- Cytotoxicity Assessment : Research conducted on structurally similar compounds demonstrated significant cytotoxic effects on human cancer cell lines. These findings suggest that this compound could possess similar properties, warranting further investigation into its anticancer potential .

- Mechanistic Insights : Investigations into the mechanisms by which brominated compounds exert their biological effects revealed that they often induce oxidative stress and DNA damage in cells, leading to apoptosis. This mechanism is crucial for understanding how this compound might operate within biological systems .

Propriétés

IUPAC Name |

1,2-bis(bromomethyl)-3-chlorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2Cl/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKWKYYKPQSZGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CBr)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2Cl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.